3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL
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Overview
Description
3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL is an organic compound that belongs to the class of amino alcohols This compound features a bromophenyl group, an amino group, and a hydroxyl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group through a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-bromo-2-methylpropanal or 3-bromo-2-methylpropanone.
Reduction: Formation of 3-amino-1-(3-bromophenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects. The bromophenyl group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(2-bromo-3-methylphenyl)-2-(3-bromophenyl)propan-1-ol: Similar structure with additional bromine and methyl groups.
3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-OL: Chlorine atom instead of bromine.
3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-OL: Fluorine atom instead of bromine.
Uniqueness
3-Amino-1-(3-bromophenyl)-2-methylpropan-1-OL is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The combination of amino, hydroxyl, and bromophenyl groups provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-amino-1-(3-bromophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3 |
InChI Key |
MNPIRBBRAZOOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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